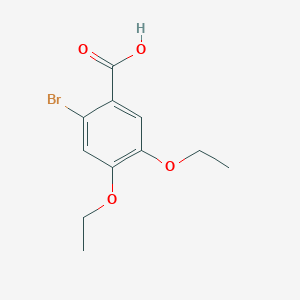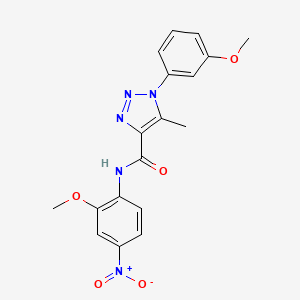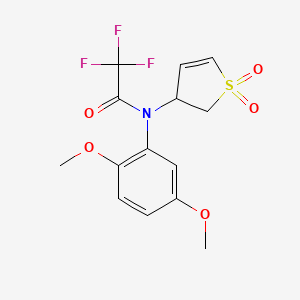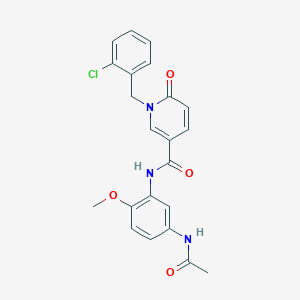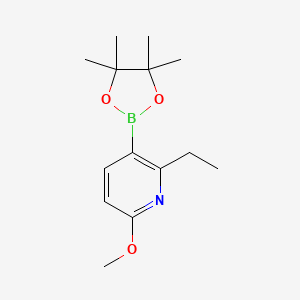![molecular formula C15H23NO B2990655 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one CAS No. 2175978-80-8](/img/structure/B2990655.png)
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one” is a chemical compound that contains an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Aplicaciones Científicas De Investigación
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound , is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities and are of significant interest in medicinal chemistry. Research directed towards the preparation of this basic structure in a stereoselective manner is crucial for the development of pharmaceuticals that can interact with various biological targets.
Enantioselective Construction
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a key step in the synthesis of natural products and drugs . This process allows for the creation of molecules with specific three-dimensional orientations, which is essential for their biological activity. The compound can serve as a starting point for the development of enantioselective synthetic methodologies.
Drug Discovery
The unique structure of the 2-azabicyclo[3.2.1]octane system, which is related to the compound , has significant potential in the field of drug discovery . It can be used as a key synthetic intermediate in the total synthesis of complex molecules, potentially leading to the discovery of new therapeutic agents.
Biomass Valorization
The compound’s structure is conducive to the valorization of biomass-derived compounds through photochemical transformations . This application is particularly relevant in the context of sustainable chemistry, where biomass is an important renewable resource for the production of value-added chemicals.
Development of Synthetic Methodologies
Researchers are interested in the development of new synthetic methodologies involving the compound’s scaffold . This includes the exploration of palladium-catalyzed reactions and other innovative chemical transformations that can lead to the efficient synthesis of bioactive molecules.
Neuropharmacology
Given the compound’s structural similarity to tropane alkaloids, which are known to exhibit affinity for neuronal nicotinic acetylcholine receptors, it may have applications in neuropharmacology . This could include the development of new treatments for neurological disorders by targeting specific receptor subtypes.
Direcciones Futuras
The future directions in the research of this compound could involve further exploration of its biological activities, given its structural similarity to tropane alkaloids . Additionally, the development of more efficient and stereoselective synthetic methodologies could also be a focus of future research .
Propiedades
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)14(17)16-12-6-7-13(16)9-11(8-12)10-4-5-10/h12-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKSHZNXTRFENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1CC(=C3CC3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(cyclopropylmethyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N~1~-(2-thienylmethyl)acetamide](/img/structure/B2990576.png)
![3-(3,4-dimethoxyphenethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2990578.png)
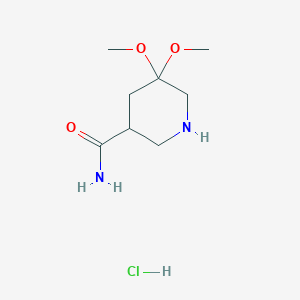
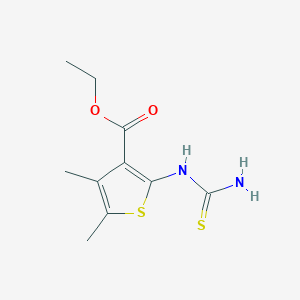
![3-Boc-4,4-dimethyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2990584.png)
